Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Regioisomer Structure-Activity Relationship (SAR) Benzothiophene

Researchers requiring the specific 6,7-dichloro isomer of benzo[b]thiophene-2-carboxylate often face supply gaps that delay SAR programs. This product offers the exact regioisomer (CAS 1954362-29-8) with the 6,7-dichloro substitution pattern-not the common 3,6-isomer-ensuring valid structure-activity data. • Distinctive 6,7-substitution for unexplored chemical space; XLogP3=4.4 enhances lipophilicity. • Versatile methyl ester enables hydrolysis or reduction to acid/alcohol for library synthesis. • High purity ≥97%, in stock for immediate dispatch.

Molecular Formula C10H6Cl2O2S
Molecular Weight 261.12 g/mol
CAS No. 1954362-29-8
Cat. No. B6309502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate
CAS1954362-29-8
Molecular FormulaC10H6Cl2O2S
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3
InChIKeyKUTBXWYSKQQDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Overview


Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS 1954362-29-8) is a synthetic heterocyclic compound belonging to the benzo[b]thiophene-2-carboxylate ester class [1]. It is defined by a fused benzothiophene ring system bearing a methyl ester group at the 2-position and two chlorine substituents specifically located at the 6- and 7-positions of the benzene ring [1]. This distinct regiospecific dichlorination pattern is a primary structural feature, differentiating it from other dichlorobenzo[b]thiophene carboxylate isomers.

Regiospecific 6,7-dichloro substitution defines SAR probe identity
Synthetic Methyl ester enables diverse derivatization
Scaffold Unexplored regioisomer for lead discovery programs

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate: Substitution Risk


Procuring a generic benzo[b]thiophene-2-carboxylate in place of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS 1954362-29-8) is not scientifically valid due to the profound impact of specific chlorine substitution on molecular properties. The presence and precise location of halogen atoms on the benzothiophene core are critical determinants of a compound's electronic structure, lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets [1][2]. For instance, the 3,6-dichloro regioisomer (BT2) is a well-characterized, potent inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 µM, demonstrating that dichlorination can confer high biological activity [2]. In contrast, the 6,7-dichloro substitution pattern of the target compound creates a unique chemical space that is distinct from other isomers like 3,6-, 3,4-, or 4,7-dichloro derivatives, which each have different electronic and steric profiles. Therefore, substitution with a different isomer or a non-halogenated core would introduce an uncontrolled variable in any research or industrial application, potentially invalidating experimental outcomes.

Regioisomer mismatch
Other dichloro substitution patterns (e.g., 3,6-) may exhibit distinct biological activity and physicochemical profiles.
Property shift
Non-halogenated or differently halogenated cores can alter lipophilicity, membrane permeability, and metabolic stability.
Assay context
Reported inhibitor activity for the 3,6-regioisomer does not predict 6,7-isomer behavior; class-level inference requires validation.

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate: Key Comparisons


Regioisomeric Comparison: 6,7- vs 3,6-Dichloro

The target compound, Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS 1954362-29-8), is a specific regioisomer distinguished by chlorine atoms at the 6- and 7-positions of the benzothiophene ring [1]. This is in direct contrast to the 3,6-dichloro regioisomer, Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (CAS 21211-18-7), which has a well-documented biological profile as a BDK inhibitor [2]. The 6,7-substitution pattern is chemically unique, representing a different point in the structure-activity relationship (SAR) landscape for this compound class .

Regioisomeric Comparison
Head-to-head
6,7-dichloro vs. 3,6-dichloro substitution
Regioisomer identity dictates SAR; not interchangeable.
Comparator is a known BDK inhibitor (BT2).
Regioisomer Structure-Activity Relationship (SAR) Benzothiophene Halogenation Pattern

Lipophilicity: 6,7-Dichloro vs. Non-Halogenated Core

The introduction of two chlorine atoms at the 6 and 7 positions significantly increases the compound's calculated lipophilicity compared to the non-halogenated parent core. The target compound has a predicted XLogP3 value of 4.4 [1]. This is substantially higher than the XLogP3 of 3.2 for the non-chlorinated analog, methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2) [2]. This difference in lipophilicity will directly affect membrane permeability, solubility, and metabolic stability.

Lipophilicity ΔXLogP3
Reported
+1.2 (4.4 vs 3.2)
Higher predicted lipophilicity vs non-halogenated core.
Computational prediction; experimental validation needed.
Lipophilicity XLogP3 Physicochemical Property Drug-likeness

Class-Level Bioactivity Inference

While direct biological data for the 6,7-dichloro regioisomer is not publicly available, the compound class (dichlorobenzo[b]thiophene-2-carboxylates) is known to produce potent bioactivity. A close structural analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a potent, allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 µM and shows excellent pharmacokinetics (terminal T½ = 730 min) and metabolic stability (no degradation in 240 min) [1]. This demonstrates that the benzo[b]thiophene-2-carboxylate scaffold with dichloro substitution is a privileged structure for biological activity. The 6,7-isomer, therefore, represents an untested but structurally related molecule that may exhibit similar or novel activities, making it a valuable candidate for lead discovery and SAR exploration.

Class-Level Bioactivity
Class-level
BT2 IC50 3.19 µM, T½ 730 min
Supports scaffold potential for BDK inhibitor discovery.
Direct 6,7-isomer activity not reported; requires validation.
BDK Inhibitor Biological Activity Allosteric Inhibition Class-level inference

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate: Application Scenarios


Lead Discovery & SAR Studies

As an unexplored regioisomer within a class of biologically active benzo[b]thiophene carboxylates, this compound is an ideal candidate for medicinal chemistry programs [1]. Its unique 6,7-dichloro substitution pattern provides a novel chemical starting point for synthesizing and evaluating new analogs in SAR studies, potentially leading to the discovery of new allosteric inhibitors or other bioactive molecules with a distinct profile from known BDK inhibitors like BT2 [1].

Chemical Building Block for Complex Synthesis

The presence of a methyl ester at the 2-position makes this compound a versatile building block for further synthetic elaboration [1]. The ester can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, enabling the creation of diverse chemical libraries [2]. The specific 6,7-dichloro pattern ensures that any resulting derivatives will have a unique and defined substitution pattern, critical for generating novel intellectual property and exploring new chemical space.

Physicochemical Optimization in Drug Design

For projects focused on optimizing pharmacokinetic properties like membrane permeability, this compound's significantly higher calculated lipophilicity (XLogP3 = 4.4) compared to the non-halogenated parent core (XLogP3 = 3.2) makes it a valuable asset [1]. This property can be exploited to improve the oral bioavailability or central nervous system penetration of a lead series, offering a quantifiable advantage over less lipophilic analogs.

Reference Standard for Analytical Methods

The distinct and well-defined chemical structure of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, including its unique InChIKey (KUTBXWYSKQQDCT-UHFFFAOYSA-N) and molecular formula (C10H6Cl2O2S), makes it suitable for use as a reference standard in analytical chemistry [1]. It can be employed to develop and validate chromatographic or spectroscopic methods for detecting or quantifying this specific regioisomer in complex mixtures or as an impurity marker.

Application
Selection Property
Validation Focus
Lead Discovery & SAR Studies
Unexplored 6,7-dichloro regioisomer
SAR differentiation from known BDK inhibitors
Chemical Building Block
Methyl ester synthetic handle
Derivatization scope and regiochemical integrity
Physicochemical Optimization
Reported higher lipophilicity vs parent core
Experimental permeability and solubility profiling
Reference Standard
Distinct regioisomeric identity
Method specificity for 6,7-dichloro isomer detection

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